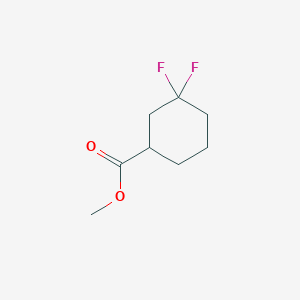
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a methyl group and a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 6-Methyl-1-N-(2-methylpropyl)benzene, followed by reduction to form the diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine: The parent compound.
This compound derivatives: Compounds with additional functional groups attached to the benzene ring.
Other benzene diamines: Compounds such as 1,2-diaminobenzene and 1,3-diaminobenzene.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 2-methylpropyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other benzene diamines.
特性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC名 |
3-methyl-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
InChIキー |
XFCNONNJHAUSPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)

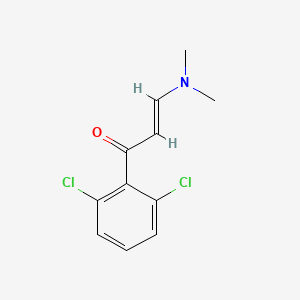
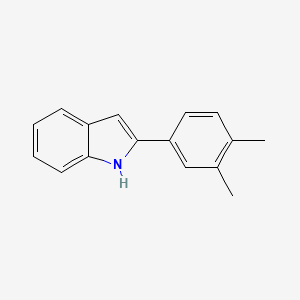
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
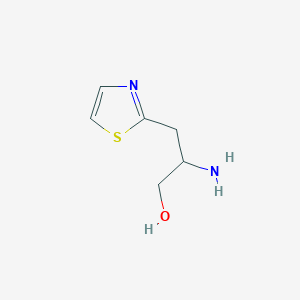
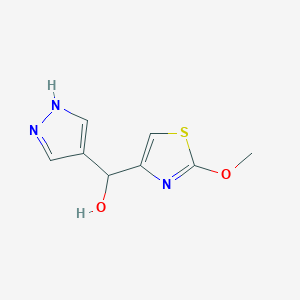
![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
